molecular formula C16H25N3O6 B5210764 4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol

4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol

Cat. No.: B5210764
M. Wt: 355.39 g/mol
InChI Key: QGPPQUHAJKXDDL-UHFFFAOYSA-N
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Description

4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol is a complex organic compound with a unique structure that combines a piperazine ring, a hydroxyethoxyethyl group, and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol typically involves multiple steps. One common method starts with the reaction of piperazine with 2-(2-chloroethoxy)ethanol to form 1-[2-(2-hydroxyethoxy)ethyl]piperazine . This intermediate is then reacted with 2-methoxy-6-nitrobenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of high-purity starting materials and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. By binding to these receptors, the compound modulates neurotransmitter activity, which can lead to therapeutic effects in conditions like schizophrenia and depression . The hydroxyethoxyethyl group enhances the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitrophenol group distinguishes it from other similar compounds and contributes to its potential therapeutic effects .

Properties

IUPAC Name

4-[[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O6/c1-24-15-11-13(10-14(16(15)21)19(22)23)12-18-4-2-17(3-5-18)6-8-25-9-7-20/h10-11,20-21H,2-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPPQUHAJKXDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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